molecular formula C28H32N4O4 B4800038 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

Cat. No.: B4800038
M. Wt: 488.6 g/mol
InChI Key: QJDUAGKOJBWBGG-UHFFFAOYSA-N
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Description

2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a pyrazole ring, hydroxy and methyl groups, and a cyclohexanedicarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethyl group at the 1-position and the hydroxy and methyl groups at the 4-position. The final steps involve the formation of the cyclohexanedicarboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups in the cyclohexanedicarboxamide moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrazoles are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, compounds with similar structures are investigated for their potential therapeutic applications. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-METHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
  • 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(3-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

Uniqueness

The uniqueness of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE lies in its specific substitution pattern and the presence of both hydroxy and methyl groups on the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxocyclohexane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-5-32-16-19(15-29-32)23-24(26(34)30-20-12-8-6-10-17(20)2)22(33)14-28(4,36)25(23)27(35)31-21-13-9-7-11-18(21)3/h6-13,15-16,23-25,36H,5,14H2,1-4H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUAGKOJBWBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3C)(C)O)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 2
2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-N~1~,N~3~-BIS(2-METHYLPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE

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